Role as a Key Precursor: Enables Controlled Release of Active Carboxylic Acid Moiety
Ethyl octahydro-2H-quinolizine-3-carboxylate serves as the direct synthetic precursor to octahydro-2H-quinolizine-3-carboxylic acid (CAS 103521-83-1) via basic hydrolysis. This conversion allows for the on-demand generation of the more polar, active carboxylic acid form . In contrast, the free acid form exhibits a water solubility of 12.7 mg/mL (at 25°C) and a logP of 1.21, while the ethyl ester has a predicted density of 1.05 g/cm³ and significantly higher lipophilicity, which is advantageous for membrane permeability in cellular assays .
| Evidence Dimension | Physicochemical properties and synthetic utility |
|---|---|
| Target Compound Data | Lipophilic ethyl ester; precursor to active acid |
| Comparator Or Baseline | Octahydro-2H-quinolizine-3-carboxylic acid (free acid): water solubility 12.7 mg/mL, logP 1.21 |
| Quantified Difference | Significantly higher lipophilicity (ester) vs. higher aqueous solubility (acid) |
| Conditions | Physicochemical property measurements; basic hydrolysis conditions |
Why This Matters
This establishes the ethyl ester as the preferred storage and handling form, enabling precise control over the generation of the active carboxylic acid for biological assays or further derivatization.
